molecular formula C26H24N2O5S B2598001 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-51-1

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2598001
CAS No.: 866725-51-1
M. Wt: 476.55
InChI Key: SUAVYBKFSFPQKS-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, an ethoxy group, and a dihydroquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the quinolinone core to a more saturated form.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions may introduce halogens or nitro groups into the molecule.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, affecting neurotransmission and leading to potential therapeutic effects in neurodegenerative diseases . Additionally, its interaction with cellular pathways involved in oxidative stress and inflammation may contribute to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-19-13-14-23-21(15-19)26(30)24(34(31,32)20-10-5-4-6-11-20)16-28(23)17-25(29)27-22-12-8-7-9-18(22)2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAVYBKFSFPQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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